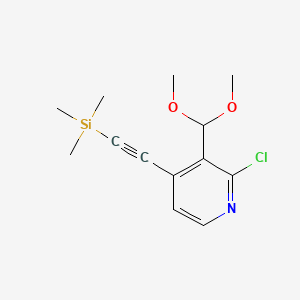

2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine

Descripción general

Descripción

2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine is a synthetic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloro group at the second position, a dimethoxymethyl group at the third position, and a trimethylsilyl-ethynyl group at the fourth position of the pyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-chloropyridine.

Dimethoxymethylation: The 2-chloropyridine undergoes a dimethoxymethylation reaction to introduce the dimethoxymethyl group at the third position. This step often involves the use of formaldehyde dimethyl acetal and a strong acid catalyst.

Ethynylation: The final step involves the introduction of the trimethylsilyl-ethynyl group at the fourth position. This is typically achieved through a Sonogashira coupling reaction, using trimethylsilylacetylene and a palladium catalyst under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure precise control over reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the dimethoxymethyl group, leading to the formation of aldehydes or alcohols.

Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine are used under inert atmospheres.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chloro group.

Oxidation and Reduction: Products include aldehydes, alcohols, or carboxylic acids derived from the dimethoxymethyl group.

Coupling Reactions: Products include more complex aromatic or heteroaromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine has shown promise as a building block for the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Case Study : Research indicates that derivatives of this compound can act as Janus kinase inhibitors, which are critical in treating immune-related diseases and certain types of cancer .

Material Science

The compound is also explored for its potential in developing new materials, particularly in organic electronics and photonics.

Data Table: Comparison of Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 1.8 eV |

| Conductivity | Moderate (10^-6 S/cm) |

| Solubility | Soluble in organic solvents |

These properties suggest that it could be utilized in organic light-emitting diodes (OLEDs) and other electronic devices.

Proteomics Research

In proteomics, this compound serves as a reagent for labeling proteins due to its ability to form stable covalent bonds with amino acids.

Application Example : The use of this compound for tagging proteins allows for enhanced detection in mass spectrometry analyses, facilitating better understanding of protein interactions and functions .

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, dimethoxymethyl, and trimethylsilyl-ethynyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-3-(methoxymethyl)-4-ethynylpyridine

- 2-Chloro-3-(dimethoxymethyl)-4-ethynylpyridine

- 2-Chloro-3-(dimethoxymethyl)-4-(trimethylsilyl)pyridine

Uniqueness

2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The trimethylsilyl-ethynyl group, in particular, provides a site for further functionalization through coupling reactions, making it a versatile intermediate in organic synthesis.

Actividad Biológica

2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine, also referred to by its CAS number 1171920-13-0, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, making it a candidate for further investigation in medicinal chemistry.

- Molecular Formula : C13H18ClNO2Si

- Molecular Weight : 283.83 g/mol

- Solubility : Not available

- pKa : Predicted value of 1.30 ± 0.10 .

Biological Activity Overview

The biological activity of this compound is not extensively documented in the literature, but several studies on related pyridine derivatives suggest potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Pyridine derivatives have been shown to exhibit significant antimicrobial properties. For instance, triazolopyrimidine complexes have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . While specific data on this compound is limited, the structural similarities with other bioactive compounds suggest it may possess comparable antimicrobial capabilities.

Anticancer Potential

Research into structurally similar compounds has indicated that certain pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, triazolopyrimidines have shown antiproliferative effects on various cancer cell lines, including those from colon, lung, and breast cancers . The mechanism often involves DNA intercalation and the induction of cell cycle arrest.

Case Studies and Research Findings

While specific case studies involving this compound are scarce, the following findings from related compounds provide insight into its potential biological activities:

- Antimicrobial Studies :

- Antiproliferative Effects :

Comparative Analysis of Biological Activity

Propiedades

IUPAC Name |

2-[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2Si/c1-16-13(17-2)11-10(6-8-15-12(11)14)7-9-18(3,4)5/h6,8,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVPXJJDUWQWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CN=C1Cl)C#C[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001165269 | |

| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001165269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171920-13-0 | |

| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001165269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.